molecular formula C15H11NOS B1296373 2,5-Diphenyl-1,3-thiazol-4-ol CAS No. 59484-42-3

2,5-Diphenyl-1,3-thiazol-4-ol

Cat. No. B1296373
CAS RN: 59484-42-3
M. Wt: 253.32 g/mol
InChI Key: HICCJUZMDNQOMI-UHFFFAOYSA-N
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Description

“2,5-Diphenyl-1,3-thiazol-4-ol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H11NOS and a molecular weight of 253.32 .


Molecular Structure Analysis

The molecular structure of “2,5-Diphenyl-1,3-thiazol-4-ol” consists of a five-membered thiazole ring with two phenyl groups attached at the 2nd and 5th positions and a hydroxyl group at the 4th position . The thiazole ring is a heterocyclic compound that contains sulfur and nitrogen atoms .

Scientific Research Applications

Fluorescence Enhancement

2,5-Diphenyl-1,3-thiazol-4-ol and its derivatives have been explored for their fluorescence properties. Research by Kammel et al. (2016) found that the introduction of certain groups enhances fluorescence quantum yields due to the formation of intramolecular hydrogen bonds, indicating potential applications in fluorescence-based technologies (Kammel et al., 2016).

Synthesis and Spectroscopic Analysis

A study by Olgun & Gülfen (2013) involved the synthesis of silver(I) 2,5-diphenylthiazolo[5,4-d]thiazole complex and its spectroscopic and voltammetric behaviors. This research highlights the potential of 2,5-diphenylthiazolo[5,4-d]thiazole derivatives in electronic and optical applications (Olgun & Gülfen, 2013).

Antimicrobial Properties

The antimicrobial properties of 2,5-diphenyl-1,3-thiazol-4-ol derivatives have been studied, with findings suggesting their effectiveness against various bacterial strains. Abbas (2016) investigated transition metal complexes with 2,5-diphenyl-1,3-thiazol-4-ol derivatives, showing enhanced antimicrobial activity, especially for copper and cadmium complexes (Abbas, 2016).

Corrosion Inhibition

Research has explored the use of 2,5-diphenyl-1,3-thiazol-4-ol derivatives as corrosion inhibitors. For instance, Farahati et al. (2019) synthesized thiazoles as corrosion inhibitors for copper, demonstrating significant inhibition efficiencies, indicating their potential in industrial applications (Farahati et al., 2019).

Opto-Electronic Materials

Studies on monomers and polymers containing 2,5-diphenyl-1,3,4-thiadiazole reveal their potential in opto-electronics. Tao et al. (2010) found that these compounds exhibit blue or green light emission, suggesting their suitability for use in organic light-emitting diodes (OLEDs) (Tao et al., 2010).

properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICCJUZMDNQOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314635
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-1,3-thiazol-4-ol

CAS RN

59484-42-3
Record name 59484-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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